![molecular formula C10H13N3O3 B2554192 ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate CAS No. 929972-15-6](/img/structure/B2554192.png)
ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate
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Description
Ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate is a chemical compound with the molecular formula C10H13N3O3 . It has an average mass of 223.229 Da and a monoisotopic mass of 223.095688 Da . It is also known by other names such as 1H-Imidazole-2-acetic acid, α-(cyanomethyl)-α-hydroxy-1-methyl-, ethyl ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate can be inferred from its molecular formula, C10H13N3O3 . It has an average mass of 223.229 Da and a monoisotopic mass of 223.095688 Da . Additional properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Other derivatives also demonstrated potency against Coxsackie B4 virus .
- Compounds derived from this molecule, such as (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, showed anti-inflammatory and analgesic activities .
- Ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate derivatives have demonstrated antimicrobial effects .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antimicrobial Potential
Anti-HIV Activity
properties
IUPAC Name |
ethyl 3-cyano-2-hydroxy-2-(1-methylimidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-9(14)10(15,4-5-11)8-12-6-7-13(8)2/h6-7,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCGJKFZMDCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)(C1=NC=CN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate |
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